Nemertelline

Overview

Description

Synthesis Analysis

The synthesis of Nemertelline has been accomplished through regioselective and univocal Suzuki cross-coupling reactions. These reactions are performed on halopyridinyl boronic acids, providing a flexible and versatile route to the multigram scale synthesis of 2,2'-dichloro-3,4'-bipyridine. This method allows for couplings with excess pyridin-3-yl boronic acid, leading to a new and efficient two-step rapid synthesis of this compound (Bouillon et al., 2003).

Scientific Research Applications

Pyridine Neurotoxins in Marine Worms

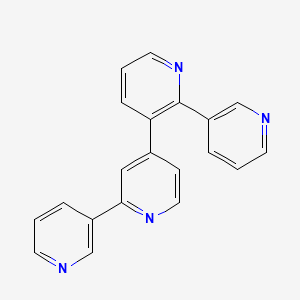

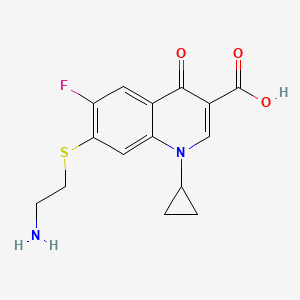

Nemertelline, a tetrapyridyl compound, was initially isolated from the marine hoplonemertine Amphiporus angulatus. It is notable as the first tetrapyridyl natural product reported and structurally resembles the tobacco constituent nicotelline. Its unique properties include crustacean toxicity comparable to nicotine, yet it exhibits negligible toxicity in mammals (Kem, Scott, & Duncan, 1976).

Synthesis and Structural Clarification

Research efforts in 1995 led to the total synthesis of quaterpyridine, which was initially thought to be this compound. This synthesis disproved earlier claims regarding the structure of this compound, providing clarity on its actual chemical composition (Zoltewicz & Cruskie, 1995).

In 2003, another study advanced this by providing an efficient two-step total synthesis of this compound, confirming its structure and paving the way for further research and applications (Bouillon et al., 2003).

Neurotoxic Properties and Potential Applications

This compound's neurotoxic properties, particularly its impact on crustacean pyridyl receptors, suggest potential uses in pest control or as a biological tool for studying nervous system functions. Its selective toxicity profile highlights its potential in targeting specific biological systems without broader impacts (Kem & Soti, 2001).

Future Directions

Mechanism of Action

Target of Action

Nemertelline, a neurotoxic tetra-pyridine compound, primarily targets nicotinic acetylcholine receptors and crustacean chemoreceptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets by mimicking the action of acetylcholine, a neurotransmitter, at the nicotinic acetylcholine receptors . This interaction triggers a series of events leading to the activation of these receptors, which can result in various physiological effects such as muscle contraction and neurotransmission.

Biochemical Pathways

Given its interaction with nicotinic acetylcholine receptors, it is likely that it influences cholinergic signaling pathways . The activation of these receptors can lead to the opening of ion channels, causing an influx of ions that can further propagate the signal in the nervous system.

Result of Action

The primary result of this compound’s action is the disruption of normal neural signaling, leading to neurotoxic effects . In crustaceans, its toxicity is similar to nicotine , but it has no mammalian toxicity . This can lead to paralysis in the affected organisms, which is beneficial for the marine ribbon worm, Amphiporus angulatus, that produces this toxin for hunting prey and defending against predators .

Biochemical Analysis

Biochemical Properties

Nemertelline plays a significant role in biochemical reactions, particularly in interactions with nicotinic acetylcholine receptors and crustacean chemoreceptors . It acts similarly to nicotine in crustaceans, affecting their nervous system . This compound interacts with enzymes and proteins involved in these pathways, including nicotinic acetylcholine receptors, which it stimulates and then desensitizes . This interaction is crucial for its neurotoxic effects.

Cellular Effects

This compound influences various cellular processes, particularly in crustaceans. It affects cell signaling pathways by interacting with nicotinic acetylcholine receptors, leading to altered neurotransmission . This interaction can impact gene expression and cellular metabolism, resulting in neurotoxic effects that are similar to those of nicotine . In crustaceans, this compound reduces predation and larval settlement by affecting their nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors . This binding leads to the stimulation and subsequent desensitization of these receptors, disrupting normal neurotransmission . This compound’s structure, which resembles that of nicotine, allows it to interact effectively with these receptors . Additionally, it may inhibit or activate other enzymes involved in neurotransmission, further contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its neurotoxic effects can diminish over time as it degrades . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained neurotoxic effects, although these effects may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce predation and larval settlement in crustaceans without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including severe neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired neurotoxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmission. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The biosynthesis of this compound and its analogs involves the hetero-dimerization of anabaseine with an activated precursor of isoanatabine . This pathway is crucial for the production of this compound and its neurotoxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly in the nervous system . This compound’s distribution is essential for its neurotoxic effects, as it needs to reach and interact with nicotinic acetylcholine receptors .

Subcellular Localization

This compound’s subcellular localization is primarily within the nervous system, where it exerts its neurotoxic effects . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with nicotinic acetylcholine receptors to exert its effects .

properties

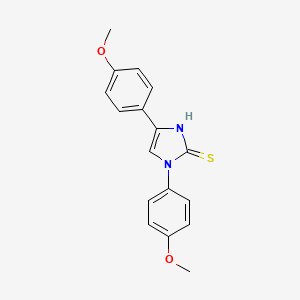

IUPAC Name |

2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWRILUGNLIYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208401 | |

| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59697-14-2 | |

| Record name | Nemertelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59697-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemertelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMERTELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45M2T55WTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)

![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)

![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)